molecular formula C12H10O5 B015865 Scopoletin acetate CAS No. 56795-51-8

Scopoletin acetate

Cat. No.: B015865
CAS No.: 56795-51-8
M. Wt: 234.2 g/mol
InChI Key: HYCLWDHZALFLJV-UHFFFAOYSA-N
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Description

Scopoletin acetate (7-acetoxy-6-methoxycoumarin) is a coumarin derivative, structurally characterized by an acetyl group at the 7-hydroxyl position of scopoletin (7-hydroxy-6-methoxycoumarin) . It is a naturally occurring compound isolated from plants such as Artemisia granatensis and Eupatorium lindleyanum , and is also synthetically derived. With a molecular weight of 234.21 g/mol (C₁₂H₁₀O₅), it exhibits enhanced lipophilicity compared to its parent compound, scopoletin (192.17 g/mol, C₁₀H₈O₄) . Key biological activities include antioxidant, antimicrobial, anticancer, and acaricidal properties .

Preparation Methods

Synthetic Routes: 9-Ethylguanine can be synthesized through various routes. One common method involves the alkylation of guanine with an ethylating agent. The reaction proceeds as follows:

Guanine+Ethylating Agent9-Ethylguanine\text{Guanine} + \text{Ethylating Agent} \rightarrow \text{9-Ethylguanine} Guanine+Ethylating Agent→9-Ethylguanine

Reaction Conditions: The reaction typically occurs under basic conditions, using a strong base such as sodium hydroxide (NaOH). The ethylating agent can be ethyl bromide or ethyl iodide. The reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) .

Industrial Production: While 9-Ethylguanine is not produced on an industrial scale, it serves as an essential intermediate in the synthesis of other compounds.

Chemical Reactions Analysis

9-Ethylguanine undergoes several chemical reactions:

    Oxidation: It can be oxidized to form 9-ethylguanine-8-oxide, which is a mutagenic compound.

    Reduction: Reduction of the imine group leads to 9-ethylguanine-8-amine.

    Substitution: The amino group can be substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or peracids.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄).

    Substitution: Various alkylating agents or nucleophiles.

Major Products: The major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Properties

Scopoletin acetate exhibits a range of biological activities that make it a valuable compound in therapeutic applications:

  • Antimicrobial Activity : this compound has demonstrated effectiveness against various pathogens. Studies indicate its potential as an antibacterial and antifungal agent, which could be beneficial in treating infections caused by resistant strains of bacteria and fungi .
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, making it a candidate for treating inflammatory diseases such as arthritis and other chronic conditions .
  • Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Its mechanisms include the modulation of signaling pathways involved in cell growth and survival .
  • Neuroprotective Effects : this compound has been studied for its neuroprotective properties, suggesting potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease .
  • Antidiabetic Activity : The compound has been noted for its ability to lower blood glucose levels and improve insulin sensitivity, indicating its potential use in managing diabetes .

Extraction Methods

The extraction of this compound from natural sources or through synthetic processes is crucial for its application. Various methods have been explored:

  • Conventional Extraction : Traditional methods such as Soxhlet extraction have been used but often yield lower amounts of the compound .
  • Modern Techniques : Advanced extraction techniques like microwave-assisted extraction (MAE) and ultrasonic-assisted extraction (UAE) have shown higher yields and reduced processing times. For instance, MAE yielded up to 45.1% scopoletin from plant materials .
  • Synthetic Biology Approaches : Recent advancements in synthetic biology have enabled the production of this compound through engineered microbial systems, enhancing the yield and purity of the compound .

Case Studies

Several studies have documented the applications of this compound across different fields:

  • In Vitro Studies on Cancer Cells :
    • A study demonstrated that this compound inhibited the growth of breast cancer cells by inducing apoptosis through caspase activation pathways. This suggests its potential as a therapeutic agent in oncology .
  • Neuroprotective Effects in Animal Models :
    • Research involving animal models showed that this compound administration improved cognitive function and reduced oxidative stress markers in models of Alzheimer’s disease, indicating its protective role against neurodegeneration .
  • Antimicrobial Efficacy :
    • In a clinical setting, this compound was tested against methicillin-resistant Staphylococcus aureus (MRSA) strains, showing significant antibacterial activity that could lead to new treatments for resistant infections .

Mechanism of Action

9-Ethylguanine’s mechanism of action involves:

    DNA Incorporation: During DNA replication, it can be incorporated into the growing DNA strand, leading to mutations.

    Base Pairing: It can pair with cytosine, causing mispairing during replication.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Comparison

Table 1: Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Functional Groups Natural Sources
Scopoletin acetate C₁₂H₁₀O₅ 234.21 Acetoxy, methoxy Artemisia spp., Eupatorium spp.
Scopoletin C₁₀H₈O₄ 192.17 Hydroxyl, methoxy Spilanthes acmella, Lycium ruthenicum
Esculetin C₉H₆O₄ 178.14 Dihydroxyl Artemisia capillaris, Cichorium intybus
Scoparone C₁₂H₁₂O₄ 220.22 Dimethoxy Artemisia capillaris
Butein (chalcone) C₁₅H₁₂O₅ 272.25 β-unsaturated carbonyl Rhus verniciflua

Key Observations :

  • Compared to esculetin (a dihydroxycoumarin), this compound lacks free hydroxyl groups, which may reduce direct radical scavenging but enhance membrane permeability .
  • Scoparone, a dimethoxycoumarin, shares structural similarities but lacks the acetyl group, contributing to its distinct vascular relaxant properties .

Key Observations :

  • Antioxidant Mechanisms : Scopoletin directly scavenges radicals via hydroxyl groups, while this compound’s acetyl group may redirect its activity toward enzyme modulation (e.g., Nrf-2) . Butein’s chalcone structure enables superior radical quenching .
  • Anti-inflammatory Effects : this compound and scopoletin both suppress TNF-α, but the acetyl group in the former may enhance tissue penetration .
  • Acaricidal Activity : this compound exhibits higher contact toxicity (LC₅₀: 1.267 mg/mL) compared to scopoletin (LC₅₀: 7.388 mg/mL systemic) , likely due to increased lipophilicity .

Key Observations :

  • Both compounds require careful handling, but this compound’s hazards necessitate stricter safety protocols (e.g., protective gear) .

Biological Activity

Scopoletin acetate, a derivative of scopoletin, is a naturally occurring coumarin compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Overview of this compound

This compound is synthesized from various medicinal and edible plants. It exhibits a range of biological activities including antimicrobial, anticancer, anti-inflammatory, antioxidant, and neuroprotective effects. The molecular structure of this compound allows it to interact with multiple biological targets, making it a promising candidate for drug development.

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. Studies indicate its effectiveness against bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis. For instance:

  • Study Findings : this compound exhibited bactericidal effects with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL against several bacterial strains .
  • Mechanism : It disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways.

2. Anticancer Activity

The anticancer potential of this compound is notable, particularly in various cancer cell lines. Its mechanisms include:

  • Induction of Apoptosis : Research shows that this compound activates apoptotic pathways in cancer cells such as MCF-7 (breast cancer) and A375 (melanoma) by upregulating pro-apoptotic proteins like p53 and caspase-3 .
  • Cell Cycle Arrest : It induces G0/G1 phase arrest in cancer cells, thereby inhibiting proliferation .
  • Case Study : A study on cervical cancer cells revealed that this compound inhibited cell invasion through modulation of the PI3K/AKT signaling pathway .

3. Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory effects, making it beneficial in treating inflammatory diseases.

  • Mechanism : It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 by blocking NF-κB activation .
  • Research Evidence : In an experimental model of mouse ear edema, this compound significantly reduced inflammation .

4. Neuroprotective Effects

The neuroprotective properties of this compound have been explored in models of neurodegenerative diseases.

  • Study Findings : It protects neuronal cells from oxidative stress-induced apoptosis by enhancing antioxidant enzyme activity .
  • Potential Applications : Its ability to modulate neurotransmitter levels suggests potential use in treating conditions like Alzheimer's disease .

Pharmacokinetics

This compound has shown low bioavailability and rapid metabolism, which may limit its therapeutic efficacy when administered orally. However, its pharmacokinetic profile indicates:

  • Rapid Absorption : Studies suggest quick absorption rates post-administration.
  • Extensive Metabolism : It undergoes significant hepatic metabolism, leading to the formation of active metabolites that may contribute to its therapeutic effects .

Summary of Research Findings

Activity TypeMechanism of ActionKey Findings
AntimicrobialDisruption of cell wall synthesisEffective against Staphylococcus aureus and others
AnticancerInduction of apoptosis; cell cycle arrestInhibits proliferation in MCF-7 and A375 cells
Anti-inflammatoryInhibition of NF-κB activationReduces edema in mouse models
NeuroprotectiveModulation of oxidative stress responsesProtects neuronal cells from apoptosis

Q & A

Q. Basic: What validated analytical methods are recommended for quantifying scopoletin acetate in plant extracts?

High-Performance Thin-Layer Chromatography (HPTLC) is a widely accepted method. For example, a CAMAG HPTLC system with a mobile phase of Toluene:Ethyl acetate:Methanol (5:4:1) resolved scopoletin at Rf 0.53, confirmed via spectral indexing at 366 nm . Calibration curves and densitometric analysis enable quantification, with reported scopoletin content ranging from 0.0011% to 0.0076% w/w in plant samples . Researchers should validate reproducibility using triplicate runs and include deuterated analogs (e.g., scopoletin-d3 acetate) as internal standards for lignin studies .

Q. Advanced: How can isotopic labeling resolve uncertainties about this compound’s incorporation into lignin polymers?

Deuterated this compound (Mw 237) has been used to track its covalent integration into lignin via 4-O coupling. In transgenic plant lines, deuterated acetates constituted 55% of lignin-bound scopoletin units, confirmed by DFRC (Derivatization Followed by Reductive Cleavage) degradation and GC-MS analysis . Advanced studies should combine isotopic labeling with 2D-NMR (e.g., HSQC) to map lignin-saccharide cross-links and quantify coupling efficiency.

Q. Basic: What in vitro assays are suitable for evaluating this compound’s anti-inflammatory activity?

Key assays include:

  • Prostaglandin E2 (PGE2) inhibition : Measure PGE2 levels in LPS-stimulated macrophages via ELISA, with this compound showing dose-dependent suppression (IC50 ~10–50 µM) .
  • Cytokine profiling : Quantify TNF-α, IL-1β, and IL-6 using multiplex assays. Synovial tissue histology (e.g., reduced hyperplasia) further validates anti-arthritic effects .
  • NF-κB pathway modulation : Luciferase reporter assays in HEK293 cells transfected with NF-κB response elements .

Q. Advanced: How do contradictory cytotoxicity results for this compound in cancer studies arise, and how can they be resolved?

Discrepancies in IC50 values (e.g., 65.1 µM in prostate cancer vs. ≥450 µg/mL toxicity in neuronal cells) may stem from cell-type specificity or assay conditions . Advanced protocols should:

  • Use apoptosis-specific markers (e.g., Annexin V/PI staining) alongside cell cycle analysis (Sub-G0/G1 phase accumulation) .
  • Include metabolic activity controls (e.g., ATP assays) to distinguish cytostasis from cytotoxicity.
  • Validate mechanisms via siRNA knockdown of targets like COX-2 or Bcl-2 .

Q. Basic: What computational tools are used to predict this compound’s molecular targets?

AutoDock Vina and PyMOL are standard for molecular docking. For SARS-CoV-2 Mpro inhibition, scopoletin showed binding affinity (−7.2 kcal/mol) at the catalytic dyad (His41/Cys145), validated by RMSD clustering and ligand efficiency metrics . Researchers should cross-validate with MD simulations (e.g., GROMACS) to assess binding stability .

Q. Advanced: How does this compound’s integration into lignin affect biomass recalcitrance in bioenergy crops?

In transgenic Arabidopsis, lignin-bound this compound increased saccharification yields by 12–18% by reducing lignin-polysaccharide cross-linking. Advanced methodologies include:

  • DFRC-seq : Sequencing degradation products to map lignin modification sites .
  • Synchrotron-based FTIR microspectroscopy : To visualize lignin heterogeneity in cell walls .
  • Enzymatic hydrolysis assays : Correlate this compound content with glucose release under cellulase treatment .

Q. Basic: What safety protocols are essential when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods during weighing/solubilization to avoid inhalation .
  • Spill management : Absorb with silica gel, collect in sealed containers, and dispose per hazardous waste regulations .
  • Emergency response : For eye exposure, rinse with saline for 15 minutes; for ingestion, administer activated charcoal .

Q. Advanced: Can engineered microbial systems biosynthesize this compound, and what are the challenges?

Escherichia coli expressing ROMT9 methyltransferases converted esculetin to scopoletin, but acetate esterification remains inefficient. Strategies include:

  • Co-expression of acetyltransferases (e.g., At3g03230) in M9 media .
  • Optimizing substrate feeding : Esculetin at 0.3 mM yielded 12% scopoletin; higher concentrations caused feedback inhibition .
  • Product recovery : TLC purification with benzene:ethyl acetate (3:1) .

Q. Basic: What statistical approaches are recommended for analyzing dose-response data in this compound studies?

  • ANOVA with Tukey’s post-hoc test : For comparing multiple concentrations (e.g., 10–100 µM) .
  • Non-linear regression (GraphPad Prism): Calculate IC50/EC50 values with 95% confidence intervals .
  • Principal Component Analysis (PCA) : To cluster omics data (e.g., cytokine profiles) .

Q. Advanced: How can multi-omics approaches elucidate this compound’s multi-target effects in neurodegenerative models?

  • Transcriptomics : RNA-seq of scopolamine-induced neurons treated with this compound (≤200 µg/mL) to identify pathways like CREB/BDNF .
  • Metabolomics : LC-MS profiling of hippocampal tissue to quantify changes in acetylcholine, glutamate, and oxidative stress markers (e.g., GSH/GSSG ratio) .
  • Network pharmacology : Integrate docking results (e.g., AChE inhibition) with transcriptomic hubs using Cytoscape .

Properties

IUPAC Name

(6-methoxy-2-oxochromen-7-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O5/c1-7(13)16-11-6-9-8(5-10(11)15-2)3-4-12(14)17-9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCLWDHZALFLJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C2C=CC(=O)OC2=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001254533
Record name 7-(Acetyloxy)-6-methoxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001254533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 7-Acetoxy-6-methoxycoumarin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034345
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

56795-51-8
Record name 7-(Acetyloxy)-6-methoxy-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56795-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(Acetyloxy)-6-methoxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001254533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Acetoxy-6-methoxycoumarin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034345
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

177 °C
Record name 7-Acetoxy-6-methoxycoumarin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034345
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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